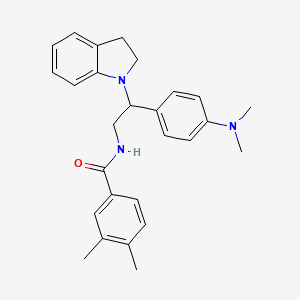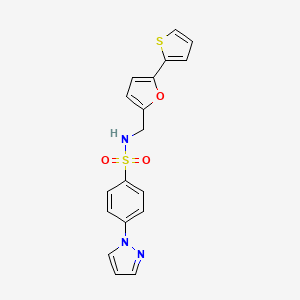
6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C21H14BrN3O5S and its molecular weight is 500.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
Research into compounds structurally related to 6-bromo-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide demonstrates their potential in synthesizing new heterocyclic compounds with significant antimicrobial properties. Studies show the synthesis of various derivatives incorporating sulfamoyl and other moieties, leading to compounds with promising in vitro antibacterial and antifungal activities. These findings suggest the chemical's relevance in developing new antimicrobial agents (E. Darwish et al., 2014; E. Darwish, 2014).
Anti-inflammatory Properties
Further research indicates the compound's framework can be modified to exhibit significant anti-inflammatory activity. A series of derivatives have been synthesized and evaluated for their in vivo anti-inflammatory effects, showing notable activity in reducing rat paw edema, highlighting the compound's potential as a base for developing anti-inflammatory medications (Anshu Chaydhary et al., 2015).
Potential in Cancer Research
The compound's structural class also demonstrates potential in cancer research, with specific derivatives showing promise as anticancer agents. The modifications in the compound's structure have led to the synthesis of new molecules that exhibit cytotoxic activities against various cancer cell lines, indicating its usefulness in the development of novel anticancer therapies (A. Rahmouni et al., 2016).
Application in Surface Coatings and Printing Inks
The antimicrobial properties of derivatives related to this compound extend to applications in surface coatings and printing inks. Incorporation into polyurethane varnish and printing ink paste has shown to impart antimicrobial characteristics to these materials, enhancing their utility and lifespan by protecting against microbial degradation (H. A. El‐Wahab et al., 2015).
Chemosensory Applications
Derivatives of the compound have found use in chemosensory applications, particularly in the detection of metal ions and anions. Research into novel chemosensors based on the compound's framework has led to the development of probes with high sensitivity and selectivity for ions such as Cu2+ and H2PO4−, useful in environmental monitoring and biological studies (Xianjiao Meng et al., 2018).
Propiedades
IUPAC Name |
6-bromo-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14BrN3O5S/c1-31(28,29)19-9-7-17(24-25-19)12-2-5-15(6-3-12)23-20(26)16-11-13-10-14(22)4-8-18(13)30-21(16)27/h2-11H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXVSIQLRKFGHQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14BrN3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[5-methyl-4-(3-oxo-4H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]pyridine-4-carboxamide](/img/structure/B2892368.png)
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2892369.png)



![N-Ethyl-N-[2-[2-methyl-3-(thiomorpholine-4-carbonyl)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2892378.png)


![(1-Oxa-spiro[2.3]hex-5-yl)-carbamic acid tert-butyl ester](/img/structure/B2892383.png)



